molecular formula C6H2BrF5S B2786359 4-bromo-2-(pentafluoroethyl)thiophene CAS No. 2408960-02-9

4-bromo-2-(pentafluoroethyl)thiophene

Cat. No.: B2786359
CAS No.: 2408960-02-9
M. Wt: 281.04
InChI Key: OTQDUOONOAACBW-UHFFFAOYSA-N
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Description

4-bromo-2-(pentafluoroethyl)thiophene is a chemical compound with the molecular formula C6H2BrF5S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a bromine atom and a pentafluoroethyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(pentafluoroethyl)thiophene typically involves the bromination of 2-(1,1,2,2,2-pentafluoroethyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(pentafluoroethyl)thiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the thiophene ring .

Scientific Research Applications

4-bromo-2-(pentafluoroethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-(pentafluoroethyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In material science, its electronic properties are exploited to develop materials with specific conductivity or semiconducting characteristics. The molecular targets and pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-(pentafluoroethyl)thiophene is unique due to the combination of the bromine atom and the pentafluoroethyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

4-bromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF5S/c7-3-1-4(13-2-3)5(8,9)6(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQDUOONOAACBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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